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molecular formula C12H9BrN2 B8682290 1,1-Dicyano-2-phenyl-2-(1-bromoethyl)ethylene CAS No. 61404-69-1

1,1-Dicyano-2-phenyl-2-(1-bromoethyl)ethylene

Cat. No. B8682290
M. Wt: 261.12 g/mol
InChI Key: AHRIITVCPAZZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04186012

Procedure details

2.7 ml of bromine are added to 9.1 g of 1-phenylpropylidene-propanedinitrile and 0.2 g of acetophenone in 100 ml of benzene and the mixture is stirred at room temperature for 1.5 hours. The residue obtained after evaporation under vacuum is recrystallised from 25 ml of ethanol. 11,7 g of 2-bromo-1-phenyl-propylidene-propanedinitrile melting at 103° to 104° C. are obtained.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]1([C:9](=[C:12]([C:15]#[N:16])[C:13]#[N:14])[CH2:10][CH3:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(C1C=CC=CC=1)(=O)C>C1C=CC=CC=1>[Br:1][CH:10]([CH3:11])[C:9](=[C:12]([C:13]#[N:14])[C:15]#[N:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
9.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC)=C(C#N)C#N
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
is recrystallised from 25 ml of ethanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC(C(C1=CC=CC=C1)=C(C#N)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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